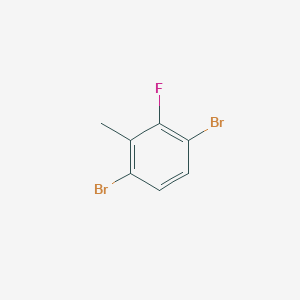

2,5-Dibromo-6-fluorotoluene

Description

Contextualization of Halogenated Aromatic Compounds in Advanced Synthetic Methodologies

Halogenated aromatic compounds are a cornerstone of modern organic synthesis, serving as versatile intermediates in the construction of a wide array of complex organic molecules. japsr.in Their utility stems from the unique electronic properties conferred by the halogen substituents, which can influence the reactivity of the aromatic ring and provide a handle for further functionalization. The introduction of halogens such as chlorine, bromine, and fluorine onto an aromatic scaffold like toluene (B28343) is typically achieved through electrophilic aromatic substitution.

These halogenated intermediates are indispensable in the production of pharmaceuticals, agrochemicals, and advanced materials. The presence of a halogen atom can enhance the biological activity, stability, and pharmacokinetic properties of a molecule. Furthermore, the carbon-halogen bond serves as a key reactive site for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, a class of reactions that has revolutionized the synthesis of complex organic structures. nih.govresearchgate.net

Strategic Importance of Polyhalogenated Toluene Derivatives in Chemical Synthesis

The strategic importance of polyhalogenated toluene derivatives, such as 2,5-Dibromo-6-fluorotoluene, lies in their enhanced potential for selective chemical transformations. The presence of multiple halogen atoms, often with differing reactivity, allows for a stepwise and controlled modification of the molecule. For instance, the bromine atoms in this compound are excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of new carbon-carbon bonds. nih.gov

The fluorine atom, in contrast, is generally less reactive in such cross-coupling reactions but significantly influences the electronic nature of the aromatic ring. This modulation of reactivity is crucial for directing further substitutions and for fine-tuning the properties of the final product. The methyl group of the toluene backbone also influences the reactivity of the aromatic ring, making polyhalogenated toluenes highly versatile and valuable building blocks in the synthesis of intricate molecular frameworks. japsr.in

Overview of Current Research Trajectories for this compound

Current research involving this compound is primarily centered on its application as a key intermediate in organic synthesis. cymitquimica.comcymitquimica.comscbt.com While specific publications detailing the direct use of this compound are not abundant, its availability from chemical suppliers as a building block points to its utility in the synthesis of more complex molecules for research and development in the pharmaceutical and materials science sectors. cymitquimica.comchemimpex.comfluorochem.co.uk

The research trajectory for this compound is therefore intrinsically linked to the broader exploration of new synthetic methodologies. It is anticipated that this compound is utilized in the following areas:

Cross-Coupling Reactions: As a dibrominated compound, it is a prime candidate for sequential or double cross-coupling reactions to build complex biaryl or other extended aromatic systems. These structures are common motifs in medicinal chemistry and materials science. nih.gov

Synthesis of Novel Heterocycles: The functional group handles on this compound allow for its elaboration into various heterocyclic structures, which are of significant interest in drug discovery. openmedicinalchemistryjournal.com

Development of Pharmaceutical Intermediates: The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of targeted pharmaceutical agents, where the specific arrangement of substituents is critical for biological activity. chemimpex.comresearchgate.netgoogle.com

In essence, the current research value of this compound lies in its role as a foundational piece for the construction of novel and functionally complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-fluoro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHFJZRFCAKXCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2,5 Dibromo 6 Fluorotoluene

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2,5-dibromo-6-fluorotoluene is a versatile substrate for such transformations. The differential reactivity of the C-Br versus C-F bonds allows for selective functionalization, as C-Br bonds are generally more reactive in typical palladium or nickel-catalyzed cycles.

Palladium catalysis is a cornerstone of modern organic synthesis, providing reliable methods for constructing biaryl systems and other coupled products. researchgate.net

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron species, is widely used due to its mild conditions and tolerance of various functional groups. wikipedia.orgnih.gov For dihalogenated substrates like this compound, both mono- and double-coupling reactions are possible. The reaction of 2,5-dibromo-3-methylthiophene, a structural analogue, with various arylboronic acids using a Pd(PPh₃)₄ catalyst demonstrates that double Suzuki coupling can be achieved in good yields to produce 2,5-diarylthiophenes. nih.gov Similarly, 2,5-dibromo-3-hexylthiophene (B54134) undergoes efficient double Suzuki reactions. nih.gov The choice of solvent can be critical; for instance, a dioxane/water mixture often provides higher yields than toluene (B28343) due to the better solubility of the boronic acid reagents. nih.gov Selective mono-arylation can also be achieved by carefully controlling stoichiometry and reaction conditions.

Stille Coupling

The Stille reaction involves the coupling of an organohalide with an organotin compound. organic-chemistry.org A key aspect of using substrates with multiple electrophilic sites, such as this compound, is chemoselectivity. In related systems like bromophenyl triflates, the reaction conditions, particularly the choice of palladium catalyst and ligands, determine whether the C-Br or C-OTf bond reacts. nih.gov Generally, using catalysts like Pd(PPh₃)₄ in non-polar solvents such as toluene favors the cleavage of the C-Br bond. nih.gov The mechanism proceeds via oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mychemblog.com

Kumada Coupling

As one of the earliest transition-metal-catalyzed cross-coupling methods, the Kumada reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org It is a powerful method for creating C-C bonds, including the synthesis of unsymmetrical biaryls. organic-chemistry.org The reaction of aryl halides with Grignard reagents proceeds through a catalytic cycle analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Given its dibromo functionality, this compound can be expected to participate in Kumada couplings, with the potential for selective mono- or di-alkylation/arylation depending on the control of the Grignard reagent stoichiometry.

| Reaction Type | Typical Catalyst | Coupling Partner | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Arylboronic Acids/Esters | Mild conditions, high functional group tolerance, non-hazardous byproducts. wikipedia.orgnih.gov |

| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Organostannanes (R-SnBu₃) | Versatile C-C bond formation; requires management of toxic tin byproducts. organic-chemistry.org |

| Kumada | NiCl₂(dppe), Pd(PPh₃)₄ | Grignard Reagents (R-MgX) | First reported catalytic cross-coupling; uses readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. nih.gov They are particularly effective for coupling aryl chlorides and can be used for the homocoupling of aryl bromides in the presence of a reducing agent like zinc powder. nih.gov Nickel-catalyzed couplings can also activate C-F bonds, although this typically requires more forcing conditions or specific catalyst systems. beilstein-journals.org For this compound, nickel catalysis could be employed for selective C-Br bond functionalization or potentially for activating the C-F bond under specific defluorinative coupling conditions. beilstein-journals.org Mechanistic studies suggest that some nickel-catalyzed reactions may proceed through different pathways than their palladium counterparts, sometimes involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles. chemrxiv.org

While palladium and nickel dominate the field, other transition metals can also mediate important coupling reactions. Copper salts, for instance, are often used as co-catalysts or promoters in Stille couplings, where they can accelerate the transmetalation step. harvard.edu Rhodium-based catalysts have also been developed for Kumada-type reactions, demonstrating unique reactivity, including the ability to catalyze couplings involving aryl fluorides as nucleophilic precursors. acs.org Such alternative systems could provide complementary reactivity and selectivity for the transformation of this compound.

Nucleophilic Aromatic Substitution Reactions on the Haloarene Core

Nucleophilic aromatic substitution (SₙAr) provides a pathway for replacing a leaving group, typically a halide, on an aromatic ring with a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub

In the SₙAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the leaving group restores aromaticity. For this compound, the fluorine atom acts as a moderately electron-withdrawing group, activating the ring towards nucleophilic attack. The most likely site for substitution would be the bromine atom at the C-5 position, which is para to the activating fluorine group. The negative charge of the Meisenheimer intermediate formed by attack at C-5 can be delocalized onto the electronegative fluorine atom, providing stabilization. libretexts.org Attack at the C-2 bromine is less favored as it is meta to the fluorine, offering no such resonance stabilization. libretexts.org

| Position of Attack | Leaving Group | Activating Group | Relative Position | Stabilization of Intermediate |

|---|---|---|---|---|

| C-5 | -Br | -F | Para | Favorable (Resonance stabilization by F) libretexts.org |

| C-2 | -Br | -F | Meta | Unfavorable (No resonance stabilization by F) libretexts.org |

The identity and position of the halogens are critical in determining the outcome of SₙAr reactions. The general order of leaving group ability in SₙAr is F > Cl > Br > I, which is opposite to the trend in Sₙ1/Sₙ2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate. However, since the C-F bond is significantly stronger than the C-Br bond, cleavage of the C-F bond is more difficult. In substrates containing both fluorine and bromine, the reaction selectivity depends on a balance between the activation for nucleophilic attack and the leaving group ability. In this compound, while the fluorine atom activates the ring, the bromine atoms are better leaving groups in the second step of the SₙAr mechanism (expulsion of the halide). The para-positioning of the C-5 bromine relative to the activating fluorine group makes it the most probable site for nucleophilic substitution. libretexts.orgpressbooks.pub

Electrophilic Aromatic Substitution Reactions of the Toluene Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The substitution pattern on the this compound ring, however, makes further electrophilic substitution challenging. The benzene (B151609) ring is substituted with two strongly deactivating bromine atoms and a highly deactivating fluorine atom. While the methyl group is an activating, ortho-, para-director, the remaining unsubstituted position on the aromatic ring (position 4) is sterically hindered and electronically deactivated by the adjacent bromine and fluorine atoms.

The general mechanism of electrophilic aromatic substitution involves the attack of an electrophile by the pi-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or benzenium ion. libretexts.org The subsequent loss of a proton from the sp3-hybridized carbon restores aromaticity and yields the substitution product. libretexts.org

In the case of this compound, the combined deactivating effect of the three halogen atoms significantly reduces the nucleophilicity of the aromatic ring, making it less susceptible to attack by electrophiles. researchgate.net Such reactions, if they were to occur, would require harsh conditions, and the regioselectivity would be influenced by the complex interplay of the directing effects of all four substituents. wku.edu For instance, nitration using reagents like nitric acid would likely require a strong acid catalyst and elevated temperatures. libretexts.org

| Reaction | Typical Reagents | Expected Outcome for this compound |

| Nitration | HNO₃, H₂SO₄ | Substitution at position 4 is sterically and electronically disfavored. Reaction is expected to be very slow or require forcing conditions. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Similar to nitration, substitution is difficult due to the deactivated ring. libretexts.org |

| Sulfonation | SO₃, H₂SO₄ | Reaction is likely to be sluggish due to the electron-poor nature of the aromatic ring. |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ / RCOCl, AlCl₃ | These reactions are generally not successful on strongly deactivated rings. |

Functional Group Transformations of the Methyl Substituent

The methyl group of this compound offers a site for various functional group transformations, allowing for the synthesis of a range of derivatives.

The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or upon UV irradiation. This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring.

For a related compound, 3,5-dibromo-2-fluorotoluene, methods for converting the methyl group to a formyl group include monobromination with one equivalent of NBS, followed by hydrolysis of the resulting benzyl (B1604629) bromide. researchgate.net A similar transformation can be anticipated for this compound to yield 2,5-dibromo-1-(bromomethyl)-6-fluorobenzene. Further reaction with a second equivalent of NBS could lead to the formation of the gem-dibromomethyl derivative. researchgate.net

| Product | Reagent | Typical Conditions |

| 2,5-Dibromo-1-(bromomethyl)-6-fluorobenzene | N-Bromosuccinimide (NBS) (1 equiv.) | CCl₄, radical initiator (e.g., AIBN or benzoyl peroxide), reflux |

| 2,5-Dibromo-1-(dibromomethyl)-6-fluorobenzene | N-Bromosuccinimide (NBS) (2 equiv.) | CCl₄, radical initiator, reflux researchgate.net |

The methyl group can be oxidized to a carboxylic acid or an aldehyde. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can convert the methyl group directly to a carboxylic acid, yielding 2,5-Dibromo-6-fluorobenzoic acid. The oxidation of halogenated toluenes to their corresponding benzoic acids can also be achieved using oxygen or an oxygen-containing gas in the presence of a heavy metal catalyst, such as a cobalt or manganese salt, often in an acetic acid solvent. google.comgoogle.com

The synthesis of the corresponding aldehyde, 2,5-Dibromo-6-fluorobenzaldehyde, is more delicate as aldehydes are susceptible to further oxidation. researchgate.net One common strategy involves the side-chain halogenation to the benzyl bromide, followed by hydrolysis to the benzyl alcohol, which can then be oxidized to the aldehyde using a milder oxidizing agent like pyridinium (B92312) chlorochromate (PCC). researchgate.net An alternative route is the hydrolysis of the gem-dibromomethyl derivative obtained from side-chain halogenation with two equivalents of NBS. researchgate.net

| Target Functional Group | Reagents and Method | Product |

| Carboxylic Acid | 1. KMnO₄, H₂O, heat2. O₂, Co(OAc)₂, Mn(OAc)₂, NaBr, AcOH | 2,5-Dibromo-6-fluorobenzoic acid google.com |

| Aldehyde | 1. NBS (1 equiv.); then H₂O; then PCC2. NBS (2 equiv.); then hydrolysis | 2,5-Dibromo-6-fluorobenzaldehyde researchgate.net |

The functionalized derivatives obtained from halogenation and oxidation can serve as precursors for further transformations. For example, the carboxylic acid can be converted to an acid chloride, ester, or amide using standard procedures. The benzyl bromide derivative is a versatile intermediate for nucleophilic substitution reactions to introduce a variety of functional groups, such as cyanides, azides, or ethers.

Organometallic Reagent Formation and Subsequent Functionalization

The bromine atoms on the aromatic ring provide handles for the formation of organometallic reagents, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Grignard reagents are organomagnesium compounds with the general formula R-Mg-X, where X is a halogen. wikipedia.org They are typically prepared by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com

The formation of a Grignard reagent from this compound presents a challenge of regioselectivity. The reactivity of halogens in Grignard formation generally follows the order I > Br > Cl > F. acs.org Therefore, one of the bromine atoms is expected to react preferentially over the fluorine atom. The relative reactivity of the two bromine atoms at positions 2 and 5 is influenced by the electronic and steric environment. The bromine at position 2 is ortho to the fluorine and meta to the methyl group, while the bromine at position 5 is meta to both the fluorine and the methyl group.

It is known that with polybrominated anisoles, a Grignard reagent can selectively exchange the bromine atom ortho to the methoxy (B1213986) group. acs.org This suggests that electronic effects can direct the metal-halogen exchange. In the case of this compound, the formation of the Grignard reagent might preferentially occur at one of the bromine-substituted positions, although a mixture of products is possible. The use of LiCl-mediated Br/Mg exchange has been shown to be effective for preparing functionalized arylmagnesium compounds from organic bromides and could potentially offer improved selectivity. organic-chemistry.org

Once formed, the Grignard reagent, for instance, (2-bromo-6-fluoro-3-methylphenyl)magnesium bromide, would be a potent nucleophile and a strong base. sigmaaldrich.com It can react with a wide range of electrophiles. For example, reaction with carbon dioxide (dry ice) followed by an acidic workup would yield the corresponding benzoic acid derivative. Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively. organic-chemistry.org

| Electrophile | Product after Workup |

| Carbon Dioxide (CO₂) | 2-Bromo-6-fluoro-3-methylbenzoic acid (assuming reaction at position 5) or 4-Bromo-2-fluoro-5-methylbenzoic acid (assuming reaction at position 2) |

| Formaldehyde (HCHO) | (2-Bromo-6-fluoro-3-methylphenyl)methanol or (4-Bromo-2-fluoro-5-methylphenyl)methanol sigmaaldrich.com |

| Acetone ((CH₃)₂CO) | 2-(2-Bromo-6-fluoro-3-methylphenyl)propan-2-ol or 2-(4-Bromo-2-fluoro-5-methylphenyl)propan-2-ol organic-chemistry.org |

Lithiation and Transmetalation Processes

The transformation of this compound through lithiation and subsequent transmetalation reactions represents a critical pathway for the introduction of a wide array of functional groups. These processes hinge on the generation of a highly reactive organolithium intermediate, which can then be converted to other organometallic species with tailored reactivity.

The initial step, lithiation, can be achieved via two primary mechanisms: deprotonation or lithium-halogen exchange. The regioselectivity of this step is dictated by the directing effects of the substituents on the aromatic ring—the fluorine, bromine, and methyl groups—and the choice of the lithiating agent and reaction conditions.

Due to the strong ortho-directing ability of the fluorine atom, direct deprotonation using a strong lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) would be expected to occur at the C-6 position, adjacent to the fluorine. However, the presence of two bromine atoms offers a more facile route through lithium-halogen exchange.

Lithium-halogen exchange is a rapid reaction, particularly with aryl bromides, and its rate generally follows the trend I > Br > Cl. wikipedia.org The exchange is kinetically controlled and is influenced by the stability of the resulting carbanion. wikipedia.org In the case of this compound, the inductive electron-withdrawing effect of the fluorine atom would stabilize a negative charge at the adjacent C-6 position, while the bromine at the C-5 position would also contribute to this stabilization.

The choice of organolithium reagent is crucial. Reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) are commonly employed for lithium-halogen exchange. wikipedia.org The reaction is typically performed at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (THF) or diethyl ether, to mitigate side reactions.

Once the aryllithium intermediate is formed, it can be subjected to transmetalation with a variety of metal salts. This process involves the transfer of the organic group from lithium to another metal, creating a new organometallic reagent with often different and more selective reactivity. Common metals used for transmetalation include zinc, copper, and boron.

Transmetalation to zinc, typically using zinc chloride (ZnCl₂), generates an organozinc reagent. organic-chemistry.orgacs.orgnih.gov These reagents are generally less reactive and more tolerant of functional groups compared to their organolithium precursors. wikipedia.org This enhanced stability allows for subsequent cross-coupling reactions, such as Negishi coupling, under milder conditions. The use of lithium aryl zincates, formed by reacting the organolithium compound with a zinc salt, can also facilitate the transmetalation step in certain cross-coupling reactions. nih.gov

Alternatively, transmetalation to copper, often using a copper(I) salt like copper(I) bromide (CuBr) or copper(I) cyanide (CuCN), yields an organocuprate. rsc.orgcam.ac.ukresearchgate.net Organocuprates are valuable for their utility in conjugate addition reactions and cross-coupling reactions, including the formation of biaryl compounds through oxidative coupling. rsc.orgcam.ac.ukresearchgate.net

The following interactive table summarizes the potential lithiation and transmetalation pathways for this compound, based on established chemical principles.

| Reaction Type | Reagents | Intermediate/Product | Reaction Conditions | Anticipated Outcome |

|---|---|---|---|---|

| Lithiation (Halogen-Metal Exchange) | n-BuLi or t-BuLi | 2-Bromo-6-fluoro-5-lithiotoluene | THF, -78 °C | Formation of the aryllithium intermediate at the C-5 position is expected to be the major pathway due to the higher reactivity of the bromine at this position, influenced by the adjacent fluorine. |

| Lithiation (Halogen-Metal Exchange) | n-BuLi or t-BuLi | 5-Bromo-2-fluoro-3-lithiotoluene | THF, -78 °C | Formation of the aryllithium intermediate at the C-2 position is also possible, though likely a minor product compared to substitution at C-5. |

| Transmetalation to Zinc | 2-Bromo-6-fluoro-5-lithiotoluene, ZnCl₂ | (2-Bromo-6-fluoro-5-methylphenyl)zinc(II) chloride | THF, -78 °C to rt | Generation of a more stable organozinc reagent, suitable for Negishi coupling reactions. organic-chemistry.orgacs.orgnih.gov |

| Transmetalation to Copper | 2-Bromo-6-fluoro-5-lithiotoluene, CuBr or CuCN | Lithium (2-bromo-6-fluoro-5-methylphenyl)cuprate | THF, -78 °C | Formation of an organocuprate, which can be used in subsequent coupling or addition reactions. rsc.orgcam.ac.ukresearchgate.net |

Advanced Applications in Organic Synthesis Utilizing 2,5 Dibromo 6 Fluorotoluene

Design and Synthesis of Advanced Organic Materials Precursors

The synthesis of advanced organic materials often relies on the use of highly functionalized aromatic building blocks that can be polymerized or further modified to create materials with specific electronic, optical, or physical properties. The dibromo functionality of 2,5-Dibromo-6-fluorotoluene makes it a theoretical candidate for polycondensation or cross-coupling reactions to form polymeric or oligomeric structures.

In principle, this compound could serve as a monomer in the synthesis of fluorinated aromatic polymers. The bromine atoms can be utilized in various polymerization reactions, such as Suzuki, Stille, or Sonogashira cross-coupling reactions, to form carbon-carbon bonds and extend the polymer chain. The incorporation of the fluorine atom and the methyl group could impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and altered solubility, which are beneficial for high-performance coatings and specialty polymers.

Despite this potential, a thorough search of scientific literature reveals a lack of specific studies where this compound has been explicitly used as a monomer for the synthesis of polymers and coatings. Research in this area tends to focus on other dibrominated aromatic compounds.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Reaction | Co-monomer/Reagent | Potential Polymer Backbone |

| Suzuki Coupling | Aryl-diboronic acid or ester | Poly(arylene) |

| Stille Coupling | Organotin reagent | Poly(arylene) |

| Sonogashira Coupling | Di-alkyne | Poly(phenylene ethynylene) |

| Buchwald-Hartwig Amination | Diamine | Polyaniline derivative |

Note: This table represents theoretical possibilities based on the known reactivity of aryl bromides. No specific examples with this compound have been documented in the reviewed literature.

The synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) often involves the use of bespoke organic semiconductors. These materials typically consist of an electron-rich (donor) and an electron-poor (acceptor) unit to tune the HOMO/LUMO energy levels. The fluorinated and brominated toluene (B28343) core of this compound could be a precursor to such materials. The bromine atoms allow for the introduction of various aromatic or heteroaromatic moieties through cross-coupling reactions, thereby building up the conjugated system required for charge transport and emission.

However, there is no specific mention in the scientific literature of this compound being used as an intermediate for the synthesis of optoelectronic materials. The field is rich with examples of other dibromo-functionalized aromatic and heteroaromatic compounds for these applications.

Building Blocks for Complex Molecular Architectures

The creation of complex, three-dimensional molecular structures is a cornerstone of modern organic chemistry, with applications in medicinal chemistry, materials science, and catalysis. Halogenated aromatic compounds are pivotal starting materials in this endeavor.

Heterocyclic compounds are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The bromine atoms on this compound can serve as handles for the construction of fused heterocyclic rings. For instance, palladium-catalyzed amination or etherification reactions could be employed to introduce nitrogen or oxygen-containing rings.

While the synthesis of heterocycles from dibromoarenes is a well-established strategy, specific examples detailing the use of this compound for the construction of novel heterocyclic systems are not found in the surveyed literature.

The development of enantiomerically pure compounds is crucial for the pharmaceutical industry. While this compound is an achiral molecule, it could potentially be used as a substrate in asymmetric reactions to generate chiral products. For example, atropisomers could be synthesized by introducing bulky groups via the bromine positions, leading to restricted rotation around a newly formed single bond.

A review of the literature did not yield any specific examples of this compound being used in the synthesis of chiral compounds. The field of asymmetric synthesis is extensive, but the application of this particular starting material has not been reported.

Role in the Synthesis of Agrochemical Research Compounds

The discovery and development of new agrochemicals, such as herbicides, insecticides, and fungicides, often involve the synthesis and screening of novel, highly functionalized molecules. The presence of fluorine in a molecule can often enhance its biological activity and metabolic stability. As such, fluorinated building blocks are of great interest in agrochemical research.

The structure of this compound contains a toxophoric fluoro-toluene moiety, and the bromine atoms provide convenient points for diversification to create libraries of compounds for biological screening. Despite this, no specific instances of this compound being used as an intermediate in the synthesis of agrochemical research compounds have been documented in the available scientific literature.

Application as a Precursor for Pharmaceutical Research Intermediates

This compound serves as a valuable starting material in the multi-step synthesis of elaborate molecules designed for biological screening. The presence of two bromine atoms at positions 2 and 5, and a fluorine atom at position 6 of the toluene ring, provides a unique platform for sequential and regioselective chemical transformations. These transformations are pivotal in building the core structures of novel pharmaceutical candidates.

While direct, publicly available research detailing the synthesis of specific, named pharmaceutical agents from this compound is limited, its utility can be inferred from the well-established reactivity of similar polyhalogenated aromatic compounds. The differential reactivity of the bromine atoms, influenced by the electronic effects of the fluorine and methyl groups, allows for controlled, stepwise modifications.

For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. It is through these reactions that the bromine atoms on the this compound scaffold can be selectively replaced with a variety of functional groups, leading to the assembly of complex molecular architectures. These architectures can be designed to interact with specific biological targets, such as enzymes or receptors, which are implicated in various disease pathways.

The general synthetic strategy often involves the initial selective reaction at the more sterically accessible or electronically activated bromine position, followed by a subsequent reaction at the second bromine atom. This stepwise approach allows for the introduction of different substituents, contributing to the creation of a diverse library of compounds for biological evaluation. The fluorine atom, typically more resistant to substitution in these reactions, remains as a key structural element in the final target molecules.

Interactive Data Table: Potential Cross-Coupling Reactions for Functionalizing this compound

| Reaction Type | Reagent | Catalyst | Potential Functional Group Introduced | Potential Therapeutic Area |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Substituted aryl group | Oncology, Inflammation |

| Stille Coupling | Organostannane | PdCl₂(PPh₃)₂ | Alkyl, vinyl, or aryl group | Antiviral, CNS Disorders |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl group | Oncology, Antifungal |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand | Amino group | Various |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃ | Substituted vinyl group | Various |

The inclusion of fluorine and bromine in drug candidates is a well-established strategy in medicinal chemistry to enhance their therapeutic potential. This compound provides a ready source for incorporating these halogens into novel molecular frameworks.

Fluorine's Role: The fluorine atom at the 6-position of the toluene ring can significantly influence the properties of the resulting molecules. Its high electronegativity can alter the acidity or basicity of nearby functional groups, which can be crucial for binding to biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the drug by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and improved bioavailability of the drug. The introduction of fluorine can also modulate the lipophilicity of a molecule, affecting its ability to cross cell membranes and the blood-brain barrier.

Interactive Data Table: Impact of Fluorine and Bromine on Physicochemical Properties

| Property | Effect of Fluorine | Effect of Bromine |

| Metabolic Stability | Increases by blocking metabolic sites | Can serve as a synthetic handle or contribute to binding |

| Lipophilicity | Can increase or decrease depending on the molecular context | Generally increases |

| Binding Affinity | Can enhance through electrostatic interactions | Can enhance through halogen bonding |

| Acidity/Basicity (pKa) | Can significantly alter the pKa of nearby functional groups | Minor electronic effects |

| Bioavailability | Can improve due to increased metabolic stability and altered permeability | Can be influenced by changes in lipophilicity |

Spectroscopic Characterization and Analytical Methodologies in the Study of 2,5 Dibromo 6 Fluorotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,5-Dibromo-6-fluorotoluene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its structure.

Proton (¹H) NMR Analysis for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals for the aromatic protons and the methyl group. The substitution pattern on the benzene (B151609) ring—a methyl group at C1, a bromine at C2, a hydrogen at C3, a hydrogen at C4, a bromine at C5, and a fluorine at C6—dictates the chemical shifts and coupling patterns of the two remaining aromatic protons.

The methyl group protons (H-7) are expected to appear as a singlet, slightly deshielded by the adjacent fluorine atom, in the range of δ 2.0–2.5 ppm. The two aromatic protons, H-3 and H-4, would appear in the aromatic region (δ 7.0–8.0 ppm). H-4 is anticipated to be a doublet due to coupling with H-3. H-3 would likely appear as a doublet of doublets due to coupling with both H-4 and the fluorine atom at C-6.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.30 - 7.50 | dd | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 2-3 Hz |

| H-4 | 7.60 - 7.80 | d | ³JHH ≈ 8-9 Hz |

Note: Predicted values are based on empirical data for substituted toluenes and are solvent-dependent.

Carbon-13 (¹³C) NMR for Aromatic and Methyl Carbons

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit seven distinct signals, corresponding to the six aromatic carbons and the one methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents (Br, F, and CH₃). A key feature would be the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons close to the fluorine atom. The carbon directly bonded to fluorine (C-6) will show a large one-bond coupling constant (¹JCF), while other carbons will exhibit smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF).

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

|---|---|---|

| C-1 (-CH₃) | 125 - 130 | ~5 |

| C-2 (-Br) | 115 - 120 | ~20 |

| C-3 (-H) | 130 - 135 | ~3 |

| C-4 (-H) | 135 - 140 | <1 |

| C-5 (-Br) | 110 - 115 | ~5 |

| C-6 (-F) | 155 - 160 | ~250 |

Note: Predicted values are based on empirical data for substituted fluoroaromatic compounds and are solvent-dependent.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. azom.com Given that this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one signal. The chemical shift of this signal is indicative of the electronic environment around the fluorine nucleus. For an aryl fluoride (B91410), this is typically in the range of -100 to -140 ppm relative to a CFCl₃ standard. The signal would be split into a multiplet due to coupling with the ortho-proton (H-3), the meta-protons of the methyl group (H-7), and potentially the other meta-proton (H-4). The magnitude of these coupling constants provides further structural confirmation. azom.com

Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

Note: Predicted values are relative to CFCl₃ and are solvent-dependent.

Advanced NMR Techniques (e.g., 2D NMR, DOSY NMR)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-3 and H-4, confirming their adjacent relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the H-3 signal to the C-3 signal, H-4 to C-4, and the methyl protons to the methyl carbon.

DOSY (Diffusion-Ordered Spectroscopy): DOSY NMR is a technique that separates the NMR signals of different molecules in a mixture based on their diffusion rates. nih.gov For a pure sample of this compound, DOSY would show all proton signals aligned at the same diffusion coefficient, confirming that they all belong to a single molecular entity and providing evidence of sample purity. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable information about the molecular structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₅Br₂F, giving it a molecular weight of approximately 267.92 g/mol . dempochem.com

A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak will appear as a characteristic triplet of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through the loss of the substituents. Common fragmentation pathways would include the loss of a bromine atom to form a [M-Br]⁺ fragment, which would still show the isotopic signature of the remaining bromine atom (a doublet of 1:1 intensity). Another likely fragmentation is the loss of the methyl group to give a [M-CH₃]⁺ ion.

Predicted Mass Spectrometry Data for this compound

| m/z (approx.) | Predicted Ion | Notes |

|---|---|---|

| 266, 268, 270 | [C₇H₅⁷⁹Br₂F]⁺, [C₇H₅⁷⁹Br⁸¹BrF]⁺, [C₇H₅⁸¹Br₂F]⁺ | Molecular ion (M⁺) peak cluster, ratio ~1:2:1 |

| 187, 189 | [M-Br]⁺ | Loss of one bromine atom, ratio ~1:1 |

| 251, 253, 255 | [M-CH₃]⁺ | Loss of a methyl group, ratio ~1:2:1 |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Synthesis

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of the synthesis of this compound, GC-MS is an invaluable tool for reaction monitoring and product analysis.

During the synthesis, small aliquots of the reaction mixture can be analyzed by GC-MS. The GC column separates the components based on their boiling points and polarity. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum. This allows for the identification of the starting materials, intermediates, the desired product, and any byproducts. The relative peak areas in the gas chromatogram can be used to estimate the progress of the reaction and the purity of the final product after workup and purification.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy is a powerful, non-destructive analytical tool for probing the molecular structure of this compound by examining the vibrations of its constituent atoms. Both IR and Raman spectroscopy provide a molecular fingerprint, though they are governed by different selection rules and are thus complementary. For a vibration to be IR active, it must induce a change in the molecule's dipole moment. In contrast, a vibration is Raman active if it leads to a change in the polarizability of the molecule.

The vibrational modes of this compound can be understood by considering the contributions from the benzene ring, the methyl group, and the halogen substituents. The substitution pattern on the aromatic ring (1,2,4,5-tetrasubstituted) influences the characteristic frequencies of the ring vibrations.

Key expected vibrational modes for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The methyl (CH₃) group will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range.

C-C Stretching: The aromatic ring C-C stretching vibrations give rise to a series of bands, often in the 1600-1400 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1250-1000 cm⁻¹.

C-Br Stretching: The C-Br stretching vibrations occur at lower frequencies, generally in the 600-500 cm⁻¹ region.

Methyl Group Bending: The methyl group will also display characteristic bending (scissoring and rocking) vibrations.

Ring Bending Modes: Out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern of the benzene ring.

Table 1: Predicted IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium to Strong |

| Methyl C-H Stretch | 2950 - 2850 | Medium | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong | Weak |

| C-Br Stretch | 600 - 500 | Strong | Medium |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a fundamental technique for the separation, identification, and purification of compounds. For this compound, various chromatographic methods are employed to ensure its purity and to monitor the progress of its synthesis or subsequent reactions.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the analysis and purification of this compound. Due to the non-polar nature of the compound, reversed-phase HPLC is a commonly employed method. In this mode, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound will depend on several factors, including the exact composition of the mobile phase (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), the flow rate, and the column temperature. A UV detector is typically used for the detection of this compound, as the aromatic ring provides strong UV absorbance.

HPLC is particularly useful for:

Purity Assessment: Determining the percentage purity of a sample of this compound by quantifying the area of the main peak relative to any impurity peaks.

Reaction Monitoring: Tracking the consumption of starting materials and the formation of this compound over time.

Isomer Separation: Separating this compound from its structural isomers, which may have very similar physical properties but can often be resolved by HPLC.

Table 2: Illustrative HPLC Parameters for the Analysis of Halogenated Aromatic Compounds

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength around 220-280 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used for the qualitative analysis of this compound. It is an essential tool for:

Reaction Monitoring: Quickly assessing the progress of a reaction by spotting the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progression.

Purity Assessment: Providing a preliminary assessment of the purity of a sample. The presence of multiple spots suggests the presence of impurities.

Solvent System Selection: Optimizing the solvent system (mobile phase) for column chromatography.

For a relatively non-polar compound like this compound, a common stationary phase for TLC is silica (B1680970) gel (SiO₂). The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to achieve good separation, ideally with the spot for the compound of interest having a retention factor (Rf) value between 0.3 and 0.5. Visualization of the spots can be achieved under UV light, as the aromatic ring will absorb UV radiation and appear as a dark spot on a fluorescent background.

Column chromatography is the primary method for the purification of this compound on a preparative scale. The principles are similar to TLC, but it is performed in a glass column packed with a stationary phase, typically silica gel.

The purification process involves:

Packing the Column: A glass column is carefully packed with a slurry of silica gel in a non-polar solvent.

Loading the Sample: The crude this compound, dissolved in a minimum amount of the mobile phase or a volatile solvent, is carefully loaded onto the top of the silica gel bed.

Elution: The mobile phase, a solvent system optimized by TLC, is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.

Fraction Collection: The eluent is collected in a series of fractions. Each fraction is then analyzed by TLC to determine which fractions contain the pure this compound.

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed, typically by rotary evaporation, to yield the purified compound.

For this compound, a suitable mobile phase for column chromatography would likely be a mixture of hexane and a small amount of a more polar solvent like ethyl acetate, with the exact ratio determined through prior TLC analysis.

Future Research Directions and Emerging Trends for 2,5 Dibromo 6 Fluorotoluene

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For 2,5-Dibromo-6-fluorotoluene and its analogs, future research will likely focus on moving away from traditional bromination and fluorination techniques that may involve harsh reagents and generate significant waste.

Key areas of development include:

Catalytic Bromination: Investigating novel catalysts to improve the regioselectivity and efficiency of the bromination of fluorotoluene precursors. This includes exploring the use of solid-supported reagents and recyclable catalysts to minimize waste and simplify purification processes.

Late-Stage Fluorination: Developing methods for the late-stage introduction of the fluorine atom. This approach offers greater flexibility in the synthesis of complex molecules and can reduce the number of steps required to access target compounds.

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more sustainable alternatives. This includes the use of ionic liquids, supercritical fluids, or water as reaction media, and the development of milder brominating and fluorinating agents. sci-hub.se A review of bromination reactions highlights the ongoing effort to develop solid bromine carriers to mitigate the hazards associated with molecular bromine. sci-hub.se

Exploration of New Reactivity Modes and Catalytic Systems

The two bromine atoms and the fluorine atom on the toluene (B28343) ring of this compound offer multiple sites for chemical modification. Future research will aim to unlock new reactivity patterns and develop novel catalytic systems to exploit this potential.

Emerging trends in this area include:

Selective Cross-Coupling Reactions: Designing catalytic systems that can selectively activate one of the C-Br bonds, allowing for sequential and controlled introduction of different functional groups. This would enable the synthesis of a diverse range of derivatives from a single starting material. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are well-established for C-C and C-N bond formation and will continue to be optimized for this substrate. acs.org

Directed Ortho-Metalation (DoM): Utilizing the fluorine and bromine substituents to direct metalation at specific positions on the aromatic ring, followed by reaction with various electrophiles. This strategy provides a powerful tool for regioselective functionalization.

Photoredox Catalysis: Employing light-driven catalytic cycles to enable novel transformations that are not accessible through traditional thermal methods. This could open up new avenues for the functionalization of this compound under mild conditions.

Expansion of Applications in Advanced Materials Science

The unique electronic and physical properties imparted by the fluorine and bromine atoms make this compound and its derivatives attractive candidates for applications in materials science.

Future research will likely explore their use in:

Organic Electronics: As building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The halogen atoms can be used to tune the HOMO/LUMO energy levels and influence the packing of the molecules in the solid state, which are crucial parameters for device performance.

Polymers and Coatings: Incorporation into polymer backbones or as additives to create materials with enhanced thermal stability, flame retardancy, and specific optical properties. chemimpex.com

Liquid Crystals: The rigid, anisotropic structure of derivatives of this compound could be exploited in the design of new liquid crystalline materials.

Computational Design and Prediction of Derivatives with Enhanced Properties

In silico methods are becoming increasingly powerful tools in chemical research. Computational chemistry can be used to predict the properties of new molecules before they are synthesized, saving time and resources.

For this compound, computational studies will be instrumental in:

Predicting Reactivity: Using density functional theory (DFT) and other computational methods to understand the electronic structure of the molecule and predict the most likely sites for reaction. tandfonline.com This can guide the design of new synthetic strategies and the development of selective catalytic systems.

Designing Novel Materials: Screening virtual libraries of derivatives to identify candidates with desired electronic, optical, or physical properties for specific applications in materials science. mdpi.com

Understanding Structure-Property Relationships: Elucidating how the substitution pattern and conformation of the molecule influence its bulk properties. cdnsciencepub.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow and automated synthesis offers numerous advantages, including improved safety, reproducibility, and scalability. wuxiapptec.com

The integration of these technologies in the context of this compound research will involve:

Developing Flow-Based Synthetic Routes: Adapting existing synthetic methods or developing new ones that are amenable to continuous flow processing. syrris.comnih.gov This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

Automated Reaction Optimization: Using automated platforms to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for a given transformation. rsc.org

On-Demand Synthesis of Derivatives: Creating automated systems that can synthesize a library of derivatives of this compound for high-throughput screening in drug discovery or materials science applications. acs.orggoogle.com

Q & A

Q. What are the common synthetic routes for 2,5-Dibromo-6-fluorotoluene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and fluorination of toluene derivatives. For example, direct bromination/fluorination using agents like NBS (N-bromosuccinimide) or Selectfluor under controlled temperatures (e.g., 0–60°C) can yield the desired product. Optimization includes adjusting stoichiometry, solvent polarity (e.g., DCM or THF), and catalysis (e.g., Lewis acids like FeCl₃). Computational tools, such as AI-driven retrosynthesis platforms (e.g., Template_relevance models), can predict efficient routes by analyzing reaction databases .

Q. How is this compound characterized to confirm its structural integrity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify substituent positions via chemical shifts (e.g., fluorine deshielding effects) and coupling patterns. GC-MS or HPLC validates purity, while X-ray crystallography resolves ambiguities in stereochemistry. Cross-referencing with NIST spectral databases ensures accuracy. For halogenated toluenes, isotopic patterns in mass spectra (e.g., bromine’s M+2 peak) are critical .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use fume hoods, nitrile gloves, and PPE to avoid inhalation or skin contact. Store at 0–6°C in inert atmospheres (argon/nitrogen) to prevent decomposition. Spill management requires neutralization with activated carbon and disposal via halogen-specific waste streams. Always consult SDS sheets for toxicity profiles and emergency procedures .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Bromine’s electronegativity and fluorine’s strong inductive effect direct regioselectivity. For Suzuki couplings, the ortho -bromine is more reactive due to lower steric hindrance compared to para -fluorine. Use DFT calculations to map electron density and predict activation barriers. Experimentally, vary ligands (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. CsF) to optimize yields .

Q. What computational strategies predict the regioselectivity of nucleophilic aromatic substitution (NAS) in derivatives of this compound?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis to identify reactive sites. The LUMO map highlights electron-deficient positions (often meta to fluorine). Molecular dynamics simulations (e.g., Gaussian or ORCA) model transition states, while Hammett parameters quantify substituent effects. Validate predictions with kinetic studies using varying nucleophiles (e.g., amines vs. thiols) .

Q. How can this compound serve as a precursor for fluorinated polymers with tailored electronic properties?

- Methodological Answer : Polymerize via Sonogashira coupling to incorporate acetylene linkers, enhancing π-conjugation. Fluorine’s electron-withdrawing nature increases polymer bandgaps, measurable via UV-Vis and cyclic voltammetry . Compare thermal stability (TGA) and conductivity (four-point probe) with non-fluorinated analogs. Adjust monomer ratios to balance rigidity and solubility .

Q. What strategies resolve contradictions in spectroscopic data during characterization of halogenated toluenes?

- Methodological Answer : For conflicting NMR/GC-MS results, employ 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. Use isotopic labeling (e.g., deuterated solvents) to distinguish overlapping signals. Cross-validate with independent techniques like IR spectroscopy (C-Br stretches at ~550 cm⁻¹) or XPS for elemental composition. Statistical tools (e.g., PCA) can identify outlier data points in batch analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.